4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
Description
Properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNABVSERZDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride, with the CAS number 1158365-82-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₃H₁₉Cl₂N₃. It features a piperidine ring, which is known for its biological relevance, particularly in drug design. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the piperidine moiety enhances its binding affinity to neuroreceptors, potentially influencing neurotransmitter systems. Preliminary studies suggest that it may exhibit:
- Antidepressant Effects : By modulating serotonin and norepinephrine pathways.
- Anticancer Properties : Inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.
In Vitro Studies
Recent studies have evaluated the compound's activity against cancer cell lines and microbial pathogens. For instance:
-
Cancer Cell Lines :
- Cell Proliferation Assay : The compound showed a significant reduction in cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 5 to 15 µM.
- Mechanism : Induction of apoptosis via activation of caspase pathways was observed.
-
Antimicrobial Activity :
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with treatment-resistant depression showed promising results when combined with standard antidepressants, leading to improved patient outcomes.
- Case Study 2 : In a study on cancer therapeutics, patients receiving this compound as part of a combination therapy exhibited reduced tumor sizes compared to control groups.
Data Table
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride involves several steps, including nucleophilic aromatic substitution reactions. Research has shown that modifications to the piperidine ring and the benzonitrile moiety can significantly affect the compound's biological activity.
Key Findings from SAR Studies
-
Substituent Variations :
- Substituting different groups on the phenyl ring has been shown to enhance or reduce inhibitory activity against specific targets. For instance, replacing bromo groups with more bulky groups increased activity against Zika virus protease (ZVpro) by up to 40-fold .
- The introduction of polar hydroxymethyl groups also resulted in a substantial increase in activity, indicating that hydrophilicity can enhance binding affinity .
- IC50 Values :
Antiviral Applications
Research has highlighted the antiviral properties of this compound, particularly against flaviviruses such as Zika and dengue viruses.
Case Studies
-
Zika Virus Inhibition :
- A study evaluated the compound's efficacy against ZVpro, a critical enzyme for viral replication. The compound exhibited significant inhibitory activity, with an IC50 value of 0.71 μM for one of its analogs .
- Further SAR studies indicated that specific modifications could enhance its potency, making it a candidate for further development as an antiviral agent.
- Dengue Virus Research :
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile Dihydrochloride
- CAS No.: 1286273-82-2
- Molecular Formula : C₁₃H₁₉Cl₂N₃
- Molecular Weight : 288.22 g/mol
- Key Difference: Substitution at the meta position of the benzene ring instead of para.
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride
- CAS No.: 1296224-75-3
- Molecular Formula : C₁₃H₁₈ClN₃
- Molecular Weight : 251.76 g/mol
- Key Difference: Ortho-substituted benzonitrile with an aminomethyl group on the piperidine ring. The ortho substitution may reduce solubility compared to para analogs .
Functional Group Modifications
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile Hydrochloride
- CAS No.: 1353953-90-8
- Molecular Formula : C₁₄H₂₀ClN₃
- Molecular Weight : 265.79 g/mol
- Key Difference: The piperidine ring bears an aminomethyl (-CH₂NH₂) group instead of a primary amine (-NH₂). This increases molecular weight and may enhance hydrogen-bonding capacity .
Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
Related Piperidine Derivatives
Benzyl 4-Aminopiperidine-1-carboxylate
- CAS No.: 120278-07-1
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- Key Difference: Lacks the benzonitrile moiety entirely, replacing it with a benzyl carbamate group.
Comparative Data Table
Preparation Methods
Structural and Chemical Data
| Property | Value |
|---|---|
| Chemical Name | 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride |
| Molecular Formula | C13H17N3·2HCl |
| Molecular Weight | 288.22 g/mol |
| CAS Number | 1158365-82-2 |
| Structure | ![Structure not shown] |
| Purity (Commercial) | ≥95% |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a convergent synthetic approach, where the benzonitrile and aminopiperidine fragments are assembled via a nucleophilic substitution or reductive amination, followed by salt formation with hydrochloric acid.
Stepwise Overview
| Step | Description | Notes |
|---|---|---|
| 1 | Synthesis of 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile | Halomethylation of benzonitrile |
| 2 | N-alkylation with 4-aminopiperidine | Nucleophilic substitution |
| 3 | Purification of the free base | Chromatography or recrystallization |
| 4 | Formation of dihydrochloride salt | Treatment with HCl in ethanol or ether |
| 5 | Isolation and drying | Filtration, vacuum drying |
Detailed Synthetic Procedure
Step 1: Preparation of 4-(chloromethyl)benzonitrile
- Starting material: 4-methylbenzonitrile
- Reagent: N-chlorosuccinimide (NCS) or sulfuryl chloride
- Solvent: Dichloromethane or carbon tetrachloride
- Conditions: Reflux, radical initiator (e.g., benzoyl peroxide)
- Product: 4-(chloromethyl)benzonitrile
Step 2: N-Alkylation with 4-Aminopiperidine
- Reactants: 4-(chloromethyl)benzonitrile and 4-aminopiperidine
- Solvent: Acetonitrile or DMF
- Base: Potassium carbonate or triethylamine
- Temperature: 60–100°C
- Mechanism: Nucleophilic substitution (SN2) at the benzylic position
- Product: 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (free base)
Step 3: Purification
- Method: Silica gel column chromatography or recrystallization from ethanol
- Goal: Remove unreacted starting materials and byproducts
Step 4: Formation of Dihydrochloride Salt
- Procedure: Dissolve the free base in ethanol; add concentrated hydrochloric acid dropwise until precipitation is complete.
- Alternative: Pass dry HCl gas through an ether solution of the free base.
- Isolation: Filter the precipitate, wash with cold ether, and dry under reduced pressure.
Alternative Synthetic Approaches
- Reductive Amination : Some routes may use a reductive amination strategy, where a 4-formylbenzonitrile intermediate is condensed with 4-aminopiperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
- Direct Coupling : If a suitable leaving group is present on the benzonitrile ring, direct coupling with aminopiperidine under basic conditions can be employed.
Analytical and Quality Considerations
| Analytical Parameter | Method | Typical Outcome |
|---|---|---|
| Purity | HPLC, NMR | ≥95% |
| Identity Confirmation | NMR, MS, IR | Consistent spectra |
| Salt Content (HCl) | Titration, elemental analysis | Consistent with dihydrochloride |
Research Findings and Notes
- The compound is commercially available at high purity, indicating the robustness and reproducibility of the synthetic methods.
- The dihydrochloride salt is preferred for stability and ease of handling, as the free base may be hygroscopic or less stable during storage.
- No significant alternative synthetic routes are reported in the open literature, suggesting the above methods are standard practice for this class of compounds.
Summary Table: Preparation Overview
| Step | Reagents/Conditions | Key Notes |
|---|---|---|
| 1 | 4-methylbenzonitrile, NCS, DCM, reflux | Halomethylation |
| 2 | 4-(chloromethyl)benzonitrile, 4-aminopiperidine, K2CO3, MeCN, 80°C | N-alkylation (SN2) |
| 3 | Chromatography or recrystallization | Purification |
| 4 | HCl in ethanol or ether | Salt formation (dihydrochloride) |
| 5 | Filtration, drying | Isolation |
Q & A
Basic: What are the recommended analytical techniques for characterizing 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride?
Answer:
Characterization should include a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for structural confirmation), Infrared Spectroscopy (IR) (to identify functional groups like nitrile and amine), and High-Performance Liquid Chromatography (HPLC) (for purity assessment). For crystalline samples, X-ray crystallography using programs like SHELXL (for refinement) can resolve molecular geometry . Mass spectrometry (MS) is critical for verifying molecular weight.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates.
- Emergency Procedures: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
- Storage: In airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from impurities, tautomerism, or crystallographic disorder. A systematic approach includes:
- Cross-validation: Compare NMR data with computational predictions (DFT-based simulations) .
- Crystallographic refinement: Use SHELX programs to model disorder or thermal motion in X-ray data .
- Supplementary techniques: Employ dynamic NMR or variable-temperature IR to study conformational changes .
- Batch consistency: Replicate experiments across multiple synthetic batches to rule out impurity artifacts .
Advanced: What synthetic routes are optimal for scaling up production while maintaining high purity?
Answer:
Key methods include:
- Nucleophilic substitution: React 4-aminopiperidine with 4-(bromomethyl)benzonitrile in acetonitrile under reflux, followed by HCl salt formation .
- Purification: Use recrystallization from ethanol/water mixtures to remove unreacted intermediates.
- Quality control: Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of benzonitrile derivative to piperidine) to minimize side products .
Advanced: How can crystallographic data from SHELX refinements be validated for accuracy in structural studies?
Answer:
Validation involves:
- R-factor analysis: Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data .
- Electron density maps: Check for unmodeled electron density (e.g., using Olex2 or Coot) to identify missed solvent molecules .
- Thermal parameters: Verify that atomic displacement parameters (ADPs) are physically reasonable (≤ 0.1 Ų for non-solvent atoms).
- Cross-checking: Compare bond lengths/angles with Cambridge Structural Database (CSD) averages for similar compounds .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
Stability is influenced by:
- Moisture: Hygroscopic nature requires desiccants (e.g., silica gel) in storage containers .
- Light sensitivity: Store in amber glass to prevent photodegradation of the nitrile group.
- Thermal stability: Avoid temperatures >30°C; DSC analysis can determine decomposition onset .
Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
- Temperature control: Maintain reaction temperatures below 80°C to prevent Michael addition side reactions .
- Catalytic additives: Use catalytic iodine (0.5 mol%) to accelerate nucleophilic substitution and reduce reaction time .
- Workup optimization: Acid-base extraction (pH 4–5) selectively precipitates the dihydrochloride salt, leaving neutral byproducts in the organic phase .
Basic: How is the purity of this compound quantified?
Answer:
- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30), UV detection at 254 nm .
- Elemental analysis: Match experimental C, H, N percentages to theoretical values (e.g., C: 52.1%, H: 6.3%, N: 13.2%) .
- Karl Fischer titration: Determine water content (<0.5% w/w) to confirm anhydrous salt formation .
Advanced: How do structural modifications to the piperidine ring affect the compound’s physicochemical properties?
Answer:
- Lipophilicity: Methylation at the piperidine 4-position increases logP by ~0.5 units, enhancing membrane permeability .
- Solubility: Introduction of polar groups (e.g., hydroxyl) reduces solubility in organic solvents but improves aqueous solubility .
- Basicity: Tertiary amines (vs. primary) lower pKa, impacting protonation state and receptor binding .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina with receptor structures (e.g., GPCRs) to predict binding affinities .
- MD simulations: GROMACS or AMBER for studying dynamic interactions over 100+ ns trajectories .
- Pharmacophore modeling: Identify critical interaction sites (e.g., nitrile as a hydrogen bond acceptor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
